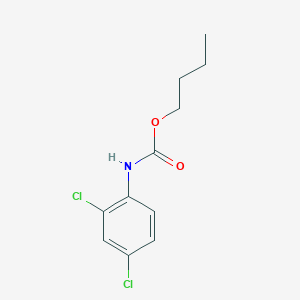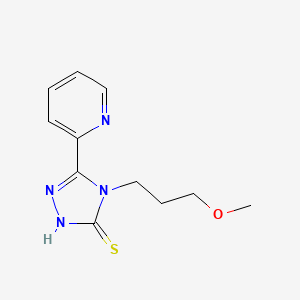
4-(3-methoxypropyl)-5-(2-pyridinyl)-4H-1,2,4-triazole-3-thiol
Overview
Description
4-(3-methoxypropyl)-5-(2-pyridinyl)-4H-1,2,4-triazole-3-thiol is a chemical compound that has been extensively studied for its potential applications in various scientific research fields. This compound has been synthesized using different methods and has been found to have significant biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 4-(3-methoxypropyl)-5-(2-pyridinyl)-4H-1,2,4-triazole-3-thiol is not fully understood. However, studies have shown that this compound inhibits the growth of microorganisms and cancer cells by interfering with their DNA synthesis and cell division processes. It also inhibits the activity of certain enzymes that are essential for the survival of these cells.
Biochemical and Physiological Effects:
This compound has been found to have significant biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms and cancer cells. It also has antioxidant properties and can protect cells from oxidative stress. Additionally, this compound has been found to have anti-inflammatory and analgesic effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-(3-methoxypropyl)-5-(2-pyridinyl)-4H-1,2,4-triazole-3-thiol in lab experiments is its broad-spectrum antimicrobial and antifungal properties. It can be used to study the effects of antimicrobial agents on different microorganisms. Additionally, its anticancer properties make it a potential candidate for the development of new cancer therapies. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for the study of 4-(3-methoxypropyl)-5-(2-pyridinyl)-4H-1,2,4-triazole-3-thiol. One of the potential directions is the development of new antimicrobial and antifungal agents based on the structure of this compound. Another direction is the investigation of its potential use as a catalyst in organic reactions. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in cancer therapy.
Scientific Research Applications
4-(3-methoxypropyl)-5-(2-pyridinyl)-4H-1,2,4-triazole-3-thiol has been extensively studied for its potential applications in various scientific research fields. This compound has been found to have significant antimicrobial, antifungal, and anticancer properties. It has also been studied for its potential use as a catalyst in organic reactions.
properties
IUPAC Name |
4-(3-methoxypropyl)-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4OS/c1-16-8-4-7-15-10(13-14-11(15)17)9-5-2-3-6-12-9/h2-3,5-6H,4,7-8H2,1H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHFJLKKRDHNUAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=NNC1=S)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2,6-dichlorophenyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4658089.png)
![5-({4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1-piperazinyl}carbonyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole](/img/structure/B4658101.png)
![7-[2-(3,4-dichlorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B4658109.png)
![N-[4-hydroxy-3-(2-hydroxy-1-naphthyl)phenyl]-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B4658116.png)
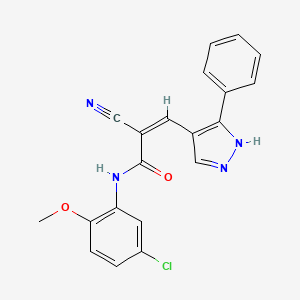
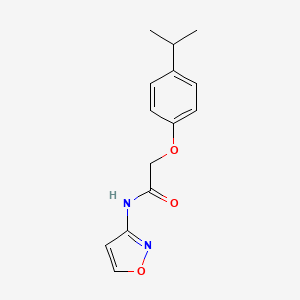
![1-[(2-chloro-5-methylphenoxy)acetyl]-4-methylpiperidine](/img/structure/B4658131.png)
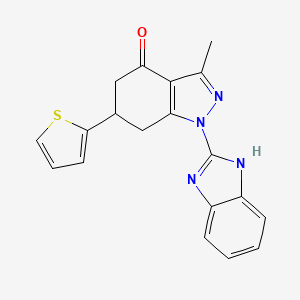
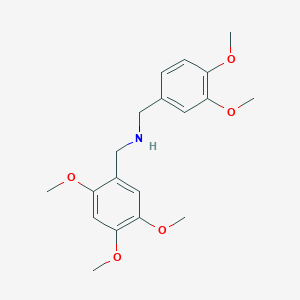
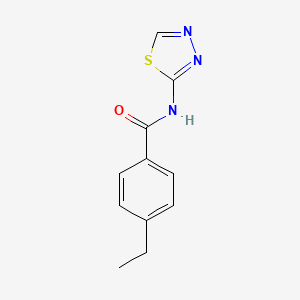
![N-ethyl-N'-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B4658154.png)
![N-[3-(2-ethyl-1-piperidinyl)propyl]-4-(methylthio)benzenesulfonamide](/img/structure/B4658166.png)

